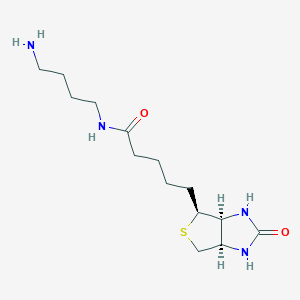
4-bromo-1,2-diphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-1,1’:2’,1’'-terbenzene is an organic compound with the molecular formula C18H13Br It is a derivative of terphenyl, where one of the phenyl rings is substituted with a bromine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4’-Bromo-1,1’:2’,1’'-terbenzene can be synthesized through a condensation reaction involving benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . This method leverages the strong rigidity of the compound to overcome aggregation-caused quenching and exhibit aggregation-induced emission properties.
Industrial Production Methods: While specific industrial production methods for 4’-Bromo-1,1’:2’,1’'-terbenzene are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Bromo-1,1’:2’,1’'-terbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles, maintaining the aromaticity of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine cation, which forms a sigma-bond with the benzene ring, generating a positively charged intermediate that subsequently loses a proton to yield the substituted benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted terphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Bromo-1,1’:2’,1’'-terbenzene has several scientific research applications, including:
Materials Science: The compound’s aggregation-induced emission properties make it useful in the development of fluorescent materials for imaging and sensing applications.
Medicinal Chemistry:
Biological Research: The compound’s ability to generate singlet oxygen efficiently makes it valuable for studying oxidative stress and related biological processes.
Mecanismo De Acción
The mechanism by which 4’-Bromo-1,1’:2’,1’'-terbenzene exerts its effects involves the generation of singlet oxygen, a reactive oxygen species. This process is facilitated by the compound’s strong green fluorescence, which indicates efficient singlet oxygen production . The molecular targets and pathways involved include the interaction with cellular components leading to oxidative stress and cell death, particularly in cancer cells .
Comparación Con Compuestos Similares
4-Bromo-1,2-diethoxybenzene: Another brominated aromatic compound with different substituents and properties.
4-Bromo-1-fluoro-2-nitrobenzene: A compound used in the synthesis of anti-inflammatory agents.
Uniqueness: 4’-Bromo-1,1’:2’,1’'-terbenzene is unique due to its aggregation-induced emission properties, which are not commonly observed in other similar compounds. This makes it particularly valuable for applications requiring high fluorescence in aqueous solutions .
Conclusion
4’-Bromo-1,1’:2’,1’'-terbenzene is a compound with significant potential in various scientific fields. Its unique properties and versatile applications make it a valuable subject of study for researchers in materials science, medicinal chemistry, and biological research.
Propiedades
IUPAC Name |
4-bromo-1,2-diphenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRFVWIUESOINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzene, [[3-chloro-2-(chloroMethoxy)propoxy]Methyl]-](/img/new.no-structure.jpg)
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B1149460.png)
![cis-Eicosapenta-5,8,11,14,17-enoic acid-[d5]](/img/structure/B1149470.png)

